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Compound of Interest

Compound Name: Jobosic acid

Cat. No.: B15580925

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of Jobosic acid
derivatives and summarize their biological activities. Jobosic acid, a 2,5-dimethyltetradecanoic
acid isolated from marine algae, has been identified as a selective inhibitor of two key SARS-
CoV-2 targets: the interaction between the spike protein's receptor-binding domain (RBD) and
the human angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1][2] The
following protocols and data are based on initial structure-activity relationship (SAR) studies to
explore the therapeutic potential of this novel natural product.

Data Presentation

Initial SAR studies involved the modification of the carboxylic acid moiety of Jobosic acid to its
corresponding methyl and benzyl esters.[1] Biological evaluation of these semi-synthetic
derivatives revealed a significant loss of inhibitory activity against both SARS-CoV-2 targets,
suggesting that the free carboxylic acid is crucial for its antiviral effects.[1][2][3]

Table 1: In Vitro Inhibitory Activity of Jobosic Acid and its Semi-Synthetic Derivatives[1]
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Compound Target ICso0 (pg/mL) ICs0 (M)
Jobosic Acid Spike-RBD/ACE-2 3.0 11
Mpro 7.5 29
Jobosic Acid Methyl ]

Spike-RBD/ACE-2 >100 -
Ester
Mpro >100 -
Jobosic Acid Benzyl _

Spike-RBD/ACE-2 >100 -
Ester
Mpro >100 -
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Experimental Protocols

The following are detailed protocols for the semi-synthesis of Jobosic acid derivatives and the
subsequent biochemical assays.

Protocol 1: Semi-synthesis of Jobosic Acid Methyl Ester

This protocol describes the methylation of the carboxylic acid group of Jobosic acid using
trimethyloxonium tetrafluoroborate.

Materials:
e Jobosic acid

e Trimethyloxonium tetrafluoroborate
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e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

e Round-bottom flask

e Magnetic stirrer and stir bar

o Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography

e Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolve Jobosic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an
inert atmosphere (e.g., nitrogen or argon).

o Add trimethyloxonium tetrafluoroborate (1.2 equivalents) to the solution in one portion.

« Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by slowly adding saturated aqueous NaHCOs
solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
o Combine the organic layers and wash with brine.

e Dry the combined organic phase over anhydrous NazSOa, filter, and concentrate under
reduced pressure using a rotary evaporator.
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 Purify the crude product by silica gel column chromatography to yield the pure Jobosic acid
methyl ester. The reported yield for this reaction is approximately 91%.[1]

Protocol 2: Semi-synthesis of Jobosic Acid Benzyl Ester

This protocol details the benzylation of Jobosic acid using benzyl bromide.

Materials:

Jobosic acid

e Benzyl bromide

o Potassium carbonate (K2COs)

e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate

e Deionized water

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

¢ Round-bottom flask

o Magnetic stirrer and stir bar

e Separatory funnel

« Rotary evaporator

Silica gel for column chromatography

Procedure:

e To a solution of Jobosic acid (1 equivalent) in anhydrous DMF, add K2COs (2 equivalents).
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e Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension at room
temperature.

 Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by
TLC.

e Once the reaction is complete, add deionized water to the mixture and extract three times
with ethyl acetate.

o Combine the organic extracts and wash sequentially with deionized water and brine.
e Dry the organic layer over anhydrous MgSOu4, filter, and remove the solvent in vacuo.

 Purify the resulting crude oil via silica gel column chromatography to obtain the pure
Jobosic acid benzyl ester. The reported yield for this benzylation is approximately 73%.[1]

Protocol 3: Biochemical Assays for Antiviral Activity

The inhibitory activity of Jobosic acid and its derivatives was evaluated using two primary
biochemical assays.[1]

1. Spike-RBD/ACE-2 Interaction Assay (AlphaScreen-based):

e Principle: This assay measures the disruption of the binding between the SARS-CoV-2 spike
protein's RBD and the human ACE2 receptor.

e General Procedure:
o Biotinylated ACEZ2 is bound to streptavidin-coated donor beads.
o His-tagged Spike RBD is bound to nickel chelate acceptor beads.

o In the absence of an inhibitor, the binding of RBD to ACE2 brings the donor and acceptor
beads into proximity.

o Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the
acceptor bead, resulting in light emission at 520-620 nm.
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o Test compounds (Jobosic acid and its derivatives) are incubated with the assay
components.

o Inhibitors that disrupt the Spike-RBD/ACE-2 interaction will prevent the proximity of the
beads, leading to a decrease in the luminescent signal.

o Concentration-response curves are generated to calculate the half-maximal inhibitory
concentration (ICso).

2. Mpro Enzymatic Inhibition Assay (Fluorescence-based):

¢ Principle: This assay measures the inhibition of the main protease's (Mpro) proteolytic
activity.

e General Procedure:

[¢]

The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked
by a fluorophore and a quencher.

o In its uncleaved state, the fluorescence of the substrate is quenched.

o Recombinant SARS-CoV-2 Mpro is incubated with the substrate in the presence and
absence of the test compounds.

o Active Mpro cleaves the substrate, separating the fluorophore from the quencher and
resulting in an increase in fluorescence.

o Inhibitors of Mpro will prevent substrate cleavage, leading to a lower fluorescence signal.

o The rate of fluorescence increase is measured over time, and ICso values are determined
from concentration-response curves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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